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molecular formula C7H6ClN3 B8745336 2-chloro-1-methyl-1H-imidazo[4,5-b]pyridine

2-chloro-1-methyl-1H-imidazo[4,5-b]pyridine

Cat. No. B8745336
M. Wt: 167.59 g/mol
InChI Key: YGCJLTGKBGOELV-UHFFFAOYSA-N
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Patent
US09226921B2

Procedure details

The mixture of 1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (1.1 g) and phosphorus oxychloride (6.87 mL) was stirred at 100° C. under a dry atmosphere (CaCl2 tube) for 5 h. The mixture was neutralized with sat.NaHCO3 at 0° C. and extracted with EtOAc. The organic layer was separated, washed with water and brine, dried over MgSO4 and concentrated in vacuo. The residue was purified by column chromatography (NH silica gel, eluted with 0%-50% EtOAc in hexane) to give 2-chloro-1-methyl-1H-imidazo[4,5-b]pyridine (600 mg) as a white solid.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
6.87 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[NH:4][C:3]1=O.P(Cl)(Cl)([Cl:14])=O.[Cl-].[Cl-].[Ca+2]>>[Cl:14][C:3]1[N:2]([CH3:1])[C:10]2[C:5]([N:4]=1)=[N:6][CH:7]=[CH:8][CH:9]=2 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
CN1C(NC2=NC=CC=C21)=O
Name
Quantity
6.87 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
NaHCO3 at 0° C. and extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (NH silica gel, eluted with 0%-50% EtOAc in hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC=1N(C=2C(=NC=CC2)N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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